molecular formula C11H15N5O3 B1676319 Metacavir CAS No. 120503-45-9

Metacavir

Cat. No.: B1676319
CAS No.: 120503-45-9
M. Wt: 265.27 g/mol
InChI Key: FJAOCNGVPLTSLD-NKWVEPMBSA-N
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Description

Metacavir is a guanosine nucleoside analogue primarily used as an antiviral agent. It is particularly effective against the hepatitis B virus by inhibiting the viral polymerase. This compound is known for its high genetic barrier to resistance, making it a reliable option for long-term treatment of chronic hepatitis B .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metacavir involves multiple steps, starting from guanine. The key steps include the protection of functional groups, selective activation, and coupling reactions. One common method involves the use of a protected guanine derivative, which undergoes a series of reactions including glycosylation, deprotection, and purification to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Metacavir undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and modified nucleoside analogues, which can have different biological activities .

Scientific Research Applications

Metacavir has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Metacavir is unique due to its high genetic barrier to resistance, making it more effective for long-term treatment compared to other nucleoside analogues. Its ability to inhibit multiple steps in the viral replication process also contributes to its effectiveness .

Properties

CAS No.

120503-45-9

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

IUPAC Name

[(2S,5R)-5-(2-amino-6-methoxypurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C11H15N5O3/c1-18-10-8-9(14-11(12)15-10)16(5-13-8)7-3-2-6(4-17)19-7/h5-7,17H,2-4H2,1H3,(H2,12,14,15)/t6-,7+/m0/s1

InChI Key

FJAOCNGVPLTSLD-NKWVEPMBSA-N

SMILES

COC1=NC(=NC2=C1N=CN2C3CCC(O3)CO)N

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO)N

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3CCC(O3)CO)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-amino-9-(2,3-dideoxy-2,3-dihydroarabinofuranosyl)-6-methoxy-9H-purine
metacavi

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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